N-(2-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is a complex organic compound with a molecular formula of C26H33N3O2. This compound is characterized by its unique structure, which includes a benzodiazole ring, a dimethylphenoxy group, and a cyclohexanecarboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Formation of the Cyclohexanecarboxamide Moiety: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide: This compound shares the dimethylphenoxy group but has a simpler structure.
N-(2-(2,6-Dimethylphenoxy)-1-methyl-ethyl)-3,3-diphenyl-1-propanamine: This compound has a similar phenoxy group but different substituents.
Uniqueness
N-(2-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is unique due to its combination of a benzodiazole ring, a dimethylphenoxy group, and a cyclohexanecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H33N3O2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[2-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C26H33N3O2/c1-19-9-8-10-20(2)25(19)31-18-17-29-23-14-7-6-13-22(23)28-24(29)15-16-27-26(30)21-11-4-3-5-12-21/h6-10,13-14,21H,3-5,11-12,15-18H2,1-2H3,(H,27,30) |
InChI Key |
VHZHSYZNQGDFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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